molecular formula C11H11BrO3 B13601007 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylicacid

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylicacid

Cat. No.: B13601007
M. Wt: 271.11 g/mol
InChI Key: GETOOVFRKYPNKO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring attached to a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxybenzene and cyclopropane derivatives.

    Reaction Conditions: The key steps include bromination, methoxylation, and cyclopropanation reactions. These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylate: An ester derivative with different reactivity and applications.

    1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-methanol: Contains a hydroxyl group, leading to different chemical properties and uses.

The uniqueness of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c1-15-9-6-7(12)2-3-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

GETOOVFRKYPNKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(CC2)C(=O)O

Origin of Product

United States

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